1-Pyrrolidinepropanamine, 3,3-difluoro-
Overview
Description
“1-Pyrrolidinepropanamine, 3,3-difluoro-” is a chemical compound with the empirical formula C4H7F2N . It is a fluorinated building block that can be used in various chemical reactions .
Synthesis Analysis
The synthesis of 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives can be achieved by Cu(I)-catalysed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with less active 1,1-difluoro- and 1,1,2-trifluorostyrenes . This method has been reported to yield a series of new fluorinated pyrrolidines in high yields (up to 96%) and with excellent stereoselectivities .Molecular Structure Analysis
The molecular structure of “1-Pyrrolidinepropanamine, 3,3-difluoro-” is characterized by the presence of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and two fluorine atoms attached to the same carbon atom .Chemical Reactions Analysis
“1-Pyrrolidinepropanamine, 3,3-difluoro-” can participate in various chemical reactions. For instance, it can be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using a Pd catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Pyrrolidinepropanamine, 3,3-difluoro-” include its molecular weight, which is 107.10 . It is a solid substance .Scientific Research Applications
Synthesis of Fluorinated Nitrogen Heterocycles
1-Pyrrolidinepropanamine, 3,3-difluoro- is used in the synthesis of fluorinated nitrogen heterocycles. A study by Simonneau et al. (2011) demonstrates the combination of gold catalysis and Selectfluor for synthesizing 3-fluoro-2-methylene-pyrrolidine and -piperidine from 1,5- and 1,6-aminoalkynes. This process involves a gold-catalyzed hydroamination reaction and electrophilic trapping of intermediate cyclic enamines by Selectfluor (Simonneau et al., 2011).
Synthesis of Bioactive Fluoropyrrolidines
Xu et al. (2021) reported the synthesis of bioactive 3,3-difluoro- and 3,3,4-trifluoropyrrolidinyl derivatives using Cu(i)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides. These fluorinated pyrrolidines showed significant antifungal activity, highlighting the role of fluorine atoms in their bioactivity (Xu et al., 2021).
Synthesis of Pyrrolidine Derivatives
Pyrrolidines and their derivatives, including fluoropyrrolidines and (fluoroalkyl)pyrrolidines, are synthesized for applications in medicinal chemistry and organic synthesis. Pfund and Lequeux (2017) discuss various synthesis methods and the importance of introducing fluorine-containing groups for medicinal drugs and organocatalysts (Pfund & Lequeux, 2017).
Novel Pyrrolidine Derivatives for Cognitive Disorders
Butler, Poschel, and Marriott (1981) found that a series of 3-(aryloxy)pyridines, including pyrrolidine derivatives, enhance retention for passive avoidance learning in mice, suggesting potential for treating cognitive disorders (Butler, Poschel, & Marriott, 1981).
Safety and Hazards
“1-Pyrrolidinepropanamine, 3,3-difluoro-” is classified as a combustible solid . It can cause severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14F2N2/c8-7(9)2-5-11(6-7)4-1-3-10/h1-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYKPKAAWBCSKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrrolidinepropanamine, 3,3-difluoro- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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